Teleocidin B-1
Overview
Description
Teleocidin B-1 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their unique structures and potent biological activities, particularly their ability to activate protein kinase C (PKC). The robust bioactivity and distinctive structure of this compound have attracted significant interest from researchers in natural product chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-1 involves an 11-step process. This unified and modular approach includes several key steps:
Electrochemical Amination: This step introduces the amino group into the molecule.
Copper-Mediated Aziridine Opening: This reaction opens the aziridine ring, facilitating further modifications.
Base-Induced Macrolactamization: This step forms the macrolactam ring, a crucial structural feature of this compound.
C-H Borylation and Sigman-Heck Transformation: These reactions enable the convergent and stereocontrolled synthesis of the compound
Industrial Production Methods: While the total synthesis of this compound is well-documented in academic research, industrial production methods are less commonly reported. The complexity and number of steps involved in the synthesis suggest that large-scale production would require significant optimization and resources.
Chemical Reactions Analysis
Types of Reactions: Teleocidin B-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Teleocidin B-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthetic pathways.
Biology: Serves as a tool for investigating the role of protein kinase C in cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to modulate protein kinase C activity.
Mechanism of Action
Teleocidin B-1 exerts its effects primarily through the activation of protein kinase C. This activation involves binding to the regulatory domain of the enzyme, leading to its activation and subsequent phosphorylation of target proteins. The pathways involved in this process are complex and include various signaling cascades that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Lyngbyatoxin A: Another potent protein kinase C activator with a similar structure.
Indolactam V: A biosynthetic precursor to teleocidin B-1 and other related compounds.
Phorbol Esters: Known for their strong protein kinase C activation properties.
Uniqueness: this compound is unique due to its specific structural features, such as the indole ring and macrolactam ring, which contribute to its potent biological activity. Its ability to selectively activate protein kinase C subtypes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(6S,9S,14S,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-VCJXGGRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@]4(C)C=C)(C)C(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241736 | |
Record name | Teleocidin B-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95044-71-6 | |
Record name | Teleocidin B-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095044716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teleocidin B-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELEOCIDIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3CR2EV9W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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